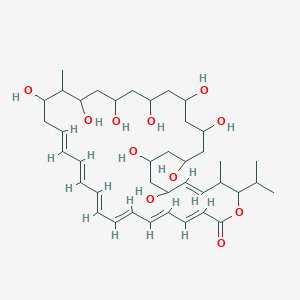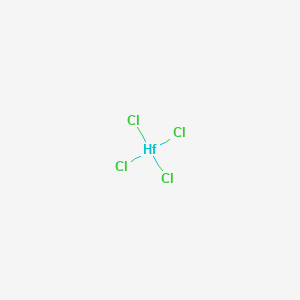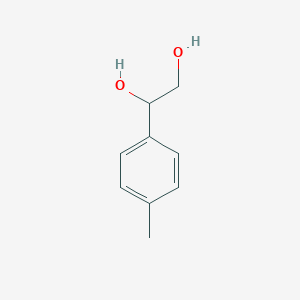
(4-Methylphenyl)-1,2-ethanediol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Methylphenyl)-1,2-ethanediol, also known as 4-Methyl-1,2-phenylenediol (MPD), is an organic compound with the molecular formula C9H12O2. It is widely used in scientific research applications due to its unique properties and potential benefits.
作用機序
The mechanism of action of MPD is not fully understood, but it is believed to act as an antioxidant by scavenging free radicals and reducing oxidative stress. MPD has also been shown to inhibit the production of pro-inflammatory cytokines, which can reduce inflammation and pain.
生化学的および生理学的効果
MPD has been shown to have various biochemical and physiological effects. It can protect cells from oxidative damage, reduce inflammation and pain, and improve the function of various organs such as the liver and kidneys. MPD has also been shown to have a protective effect on the cardiovascular system by reducing oxidative stress and improving blood flow.
実験室実験の利点と制限
One of the main advantages of using MPD in lab experiments is its potent antioxidant and anti-inflammatory properties, which can help protect cells and reduce inflammation. MPD is also relatively easy to synthesize and has a high purity yield. However, one limitation of using MPD in lab experiments is its potential toxicity at high doses. Therefore, careful dosing and safety precautions should be taken when using MPD in lab experiments.
将来の方向性
There are several future directions for MPD research, including exploring its potential as a therapeutic agent for various diseases such as cancer, cardiovascular disease, and neurodegenerative diseases. MPD could also be used as a reducing agent in the synthesis of various organic compounds. Additionally, further research is needed to fully understand the mechanism of action and potential side effects of MPD.
Conclusion:
In conclusion, (4-Methylphenyl)-1,2-ethanediol is a unique organic compound that has been extensively used in scientific research due to its potent antioxidant and anti-inflammatory properties. MPD has various potential benefits and limitations for lab experiments, and further research is needed to fully understand its mechanism of action and potential therapeutic applications.
合成法
MPD can be synthesized via several methods, including the reduction of 4-methylphenyl-2-nitropropene with sodium borohydride, the reaction of 4-methylphenylmagnesium bromide with ethylene oxide, and the reduction of 4-methylphenyl-1,2-epoxypropane with sodium borohydride. The most common method for synthesizing MPD is the reduction of 4-methylphenyl-2-nitropropene with sodium borohydride, which yields a high purity product.
科学的研究の応用
MPD has been extensively used in scientific research due to its unique properties. It is a potent antioxidant that can protect cells from oxidative damage caused by reactive oxygen species (ROS). MPD has also been shown to have anti-inflammatory properties, which can reduce inflammation and pain in various diseases. Additionally, MPD has been used as a reducing agent in the synthesis of various organic compounds.
特性
CAS番号 |
13603-62-8 |
|---|---|
製品名 |
(4-Methylphenyl)-1,2-ethanediol |
分子式 |
C9H12O2 |
分子量 |
152.19 g/mol |
IUPAC名 |
1-(4-methylphenyl)ethane-1,2-diol |
InChI |
InChI=1S/C9H12O2/c1-7-2-4-8(5-3-7)9(11)6-10/h2-5,9-11H,6H2,1H3 |
InChIキー |
LRVUCXFUHLHEDF-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(CO)O |
正規SMILES |
CC1=CC=C(C=C1)C(CO)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



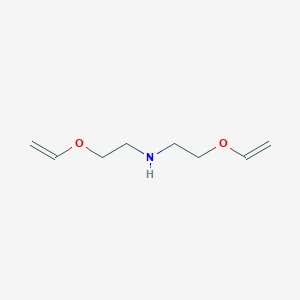
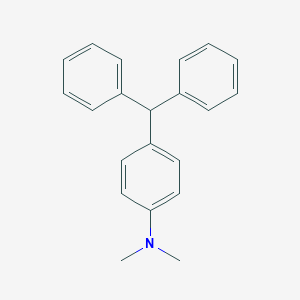
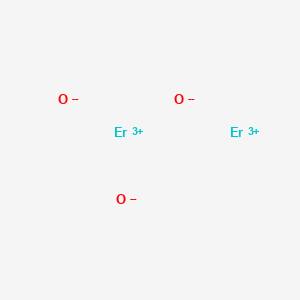
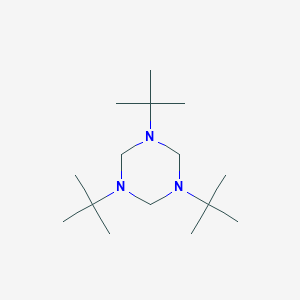
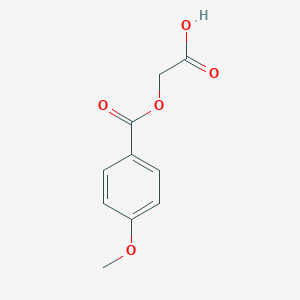
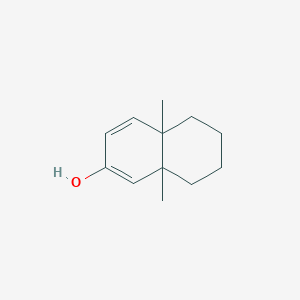
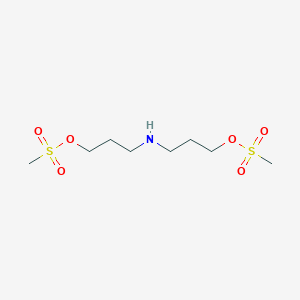
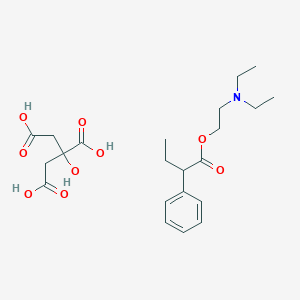
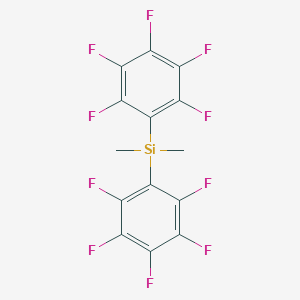
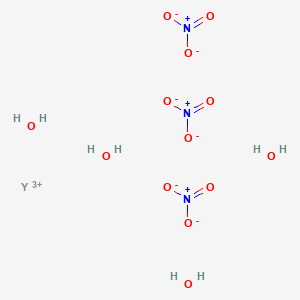
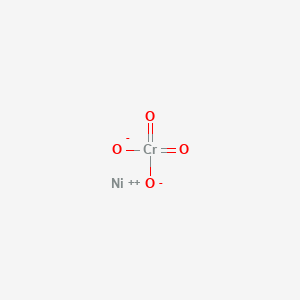
![Tricyclo[4.3.1.13,8]undecan-3-ol](/img/structure/B85384.png)
